molecular formula C16H16N6O3S3 B2426054 4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-28-7

4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2426054
M. Wt: 436.52
InChI Key: LDUKBUABVYMCEP-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups including an ether group (ethoxy), an amide group (benzamide), and two thiadiazole rings. These functional groups could potentially give the compound unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The ethoxy group would likely contribute to the compound’s polarity, while the thiadiazole rings could potentially participate in aromatic stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ether and amide group could increase its solubility in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

The study by Pişkin et al. (2020) discusses the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base, including structures related to 1,3,4-thiadiazole. These compounds exhibit excellent properties for photodynamic therapy (PDT), including high singlet oxygen quantum yield and good fluorescence properties. Their effectiveness in type II mechanisms of PDT suggests potential for cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Applications

Research by Sych et al. (2019) explored the synthesis of 1,3,4-thiadiazole derivatives, including structures akin to the compound of interest, demonstrating significant antimicrobial and antifungal activities. The study found these compounds effective against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. One compound, in particular, showed high antimicrobial activity, indicating the promise of further investigation for potential use in combating microbial infections (Sych et al., 2019).

Synthesis and Characterization of Thiadiazolobenzamide Complexes

Adhami et al. (2012) reported on the synthesis of a N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide compound and its nickel and palladium complexes. These complexes were characterized by various spectroscopic methods and evaluated for their potential applications. While the study focuses on a specific thiadiazolobenzamide derivative, it provides a framework for understanding how similar compounds might be synthesized and analyzed for various scientific applications (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, future research could focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S3/c1-3-25-11-6-4-10(5-7-11)13(24)18-15-21-22-16(28-15)26-8-12(23)17-14-20-19-9(2)27-14/h4-7H,3,8H2,1-2H3,(H,17,20,23)(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUKBUABVYMCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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